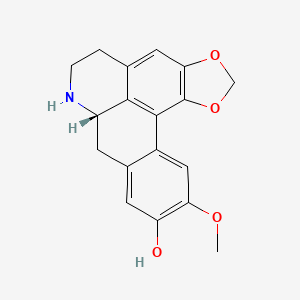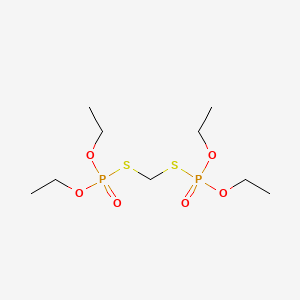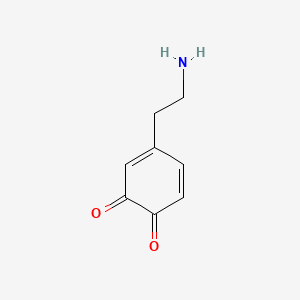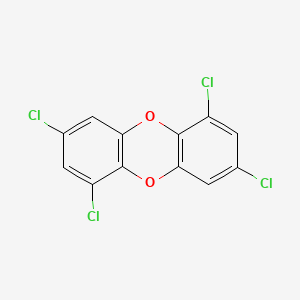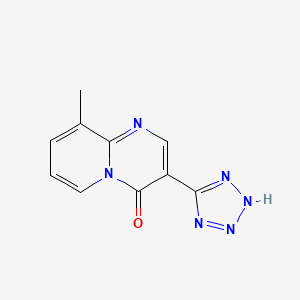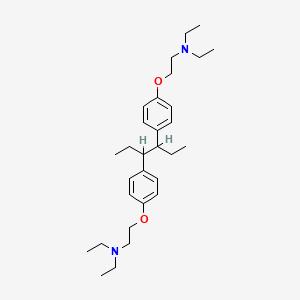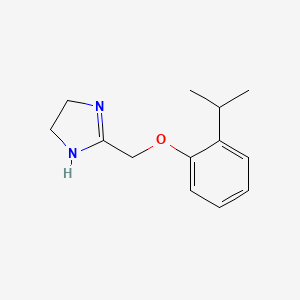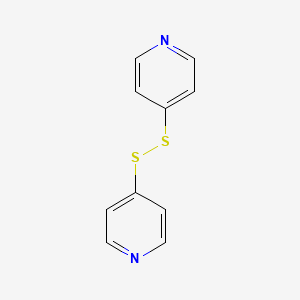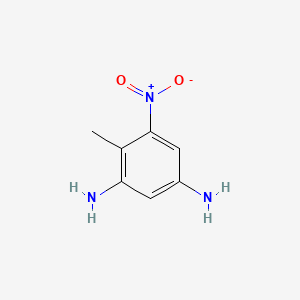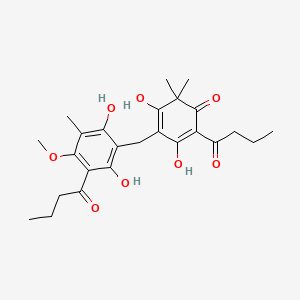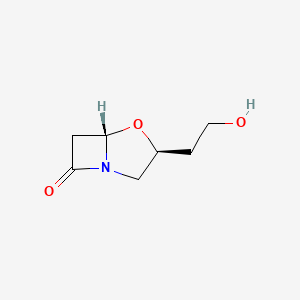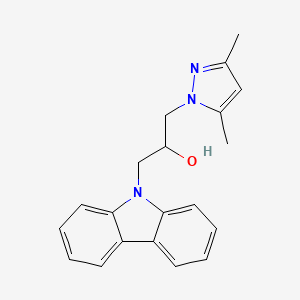
1-Carbazol-9-yl-3-(3,5-dimethylpyrazol-1-yl)-propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Carbazol-9-yl-3-(3,5-dimethylpyrazol-1-yl)-propan-2-ol is a member of carbazoles.
Scientific Research Applications
1. Glass-Forming Applications
1-Carbazol-9-yl-3-(3,5-dimethylpyrazol-1-yl)-propan-2-ol-based monomers, such as oxirane, thiirane, and oxetane, have been utilized in the synthesis of glass-forming polymers. These polymers exhibit a range of molecular weights and display notable optical, photophysical, electrochemical, and thermal properties. Their application in photopolymerization and dark polymerization processes has been explored, demonstrating their versatility in material science applications (Andrikaityte et al., 2012).
2. Catalytic Alkylation
The compound has been used in catalytic alkylation processes to form various conjugates. These conjugates, which contain a 2-hydroxypropylene spacer, demonstrate the compound's utility in organic synthesis and the potential to create structurally diverse molecules (Sokolov et al., 2016).
3. Antifungal and Antibacterial Agents
Novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules, derived from this compound, have been designed and synthesized. They exhibit promising antifungal and antibacterial activities against various pathogenic strains. This application highlights its potential in developing new pharmaceuticals (Rad et al., 2016).
4. Inhibition of Dynamin I GTPase Activity
Carbazole-based compounds, including derivatives of this compound, have been identified as inhibitors of dynamin I GTPase activity. This finding is significant for understanding the compound's effects on cellular processes like endocytosis (Cossar et al., 2022).
5. Schiff Base Formation and Computational Studies
The compound has been used in the formation of Schiff bases, which are crucial in various chemical reactions. Computational studies on these bases provide insights into their molecular electrostatic potential and other electronic properties, further expanding its application in theoretical chemistry (Warad et al., 2018).
6. Multipotent Chaperone Discovery
This compound has been explored in the discovery of multipotent chaperones, showing strong anti-prion, anti-cancer, and anti-influenza virus activities. Its broad spectrum of activity suggests its potential in developing therapeutics for multiple diseases (Yamashita et al., 2020).
properties
Molecular Formula |
C20H21N3O |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-carbazol-9-yl-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C20H21N3O/c1-14-11-15(2)23(21-14)13-16(24)12-22-19-9-5-3-7-17(19)18-8-4-6-10-20(18)22/h3-11,16,24H,12-13H2,1-2H3 |
InChI Key |
OMHHJCAKLOMROZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C |
Canonical SMILES |
CC1=CC(=NN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,4-trimethyl-6-[1-(2,2,4-trimethyl-1H-quinolin-6-yl)ethyl]-1H-quinoline](/img/structure/B1208459.png)
![(1R,3R)-7-[2-(hydroxymethyl)-4,5-dimethoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B1208460.png)
